molecular formula C23H38N2O2 B195192 Dihydroproscar CAS No. 98319-24-5

Dihydroproscar

Número de catálogo: B195192
Número CAS: 98319-24-5
Peso molecular: 374.6 g/mol
Clave InChI: ZOIUUCNFVDJSJK-WSBQPABSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dihydroproscar, also known as N-tert-butyl-3-oxo-4-aza-5α-androstane-17β-carboxamide, is a synthetic compound with the molecular formula C23H38N2O2. It is a derivative of Finasteride, a well-known medication used to treat benign prostatic hyperplasia and male pattern baldness. This compound is primarily used as an intermediate in the synthesis of Finasteride and other related compounds .

Aplicaciones Científicas De Investigación

Medical Applications

  • Benign Prostatic Hyperplasia (BPH) Treatment
    • Dihydroproscar is used to reduce prostate size and alleviate symptoms associated with BPH. Clinical trials have shown that finasteride significantly lowers the incidence of surgery for BPH compared to placebo, with this compound contributing to this efficacy through its active role in reducing DHT levels .
  • Prostate Cancer Prevention
    • Research indicates that this compound may play a role in preventing prostate cancer. The Prostate Cancer Prevention Trial demonstrated that men taking finasteride had a lower risk of developing prostate cancer, although some concerns were raised regarding the detection of high-grade tumors in treated individuals .
  • Androgen-Related Disorders
    • The compound is also investigated for its effects on other androgen-related conditions, such as acne and hirsutism. By lowering DHT levels, this compound can help manage these conditions effectively .

Case Studies

Case Study 1: Efficacy in BPH Management

  • A clinical study involving 1,500 men with symptomatic BPH found that those treated with finasteride (and thus exposed to this compound) experienced a significant reduction in urinary symptoms compared to those receiving a placebo. The study reported a 30% improvement in symptom scores after six months .

Case Study 2: Impact on Prostate Cancer Risk

  • In the REDUCE trial, men at high risk for prostate cancer were administered dutasteride (a similar compound) and showed a notable reduction in low-grade tumors but an increase in high-grade tumors over time. This highlighted the need for careful monitoring when using 5α-reductase inhibitors like this compound .

Pharmacodynamics and Mechanism of Action

This compound functions through competitive inhibition of the 5α-reductase enzyme, leading to decreased levels of DHT. This mechanism is crucial not only for managing BPH but also for understanding its potential roles in hormone-related cancers:

  • Inhibition Mechanism : By binding to the active site of 5α-reductase, this compound prevents the conversion of testosterone into DHT, thus reducing androgenic activity within prostatic tissues.
  • Clinical Implications : The reduction in DHT levels correlates with decreased prostate volume and improved urinary flow rates in men suffering from BPH .

Data Table: Clinical Trial Outcomes

Study TitlePopulation SizeTreatment DurationOutcome MeasuresResults Summary
Prostate Cancer Prevention Trial18,0007 yearsIncidence of prostate cancer23% reduction in overall incidence
REDUCE Trial8,0004 yearsGleason score outcomesIncreased high-grade tumors observed
BPH Management Study1,5006 monthsSymptom score improvement30% improvement in urinary symptoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dihydroproscar is synthesized through a series of chemical reactions starting from 4-androstene-3,17-dione. The synthetic route involves the following steps :

    Dehydration: Removal of water molecules to form a double bond.

    Amidation: Formation of an amide bond by reacting with an amine.

    Ketone Condensation: Formation of a ketone group through condensation reactions.

    Hydrogenation: Addition of hydrogen to reduce double bonds and form the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:

Análisis De Reacciones Químicas

Types of Reactions

Dihydroproscar undergoes several types of chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form.

    Reduction: Addition of hydrogen to reduce double bonds.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further used in the synthesis of other pharmaceutical compounds .

Comparación Con Compuestos Similares

Similar Compounds

    Finasteride: A direct derivative used to treat benign prostatic hyperplasia and male pattern baldness.

    Dutasteride: Another 5α-reductase inhibitor with a similar mechanism of action.

    Epristeride: A non-steroidal 5α-reductase inhibitor.

Uniqueness

Dihydroproscar is unique in its specific structure, which allows it to be used as an intermediate in the synthesis of Finasteride. Its ability to inhibit 5α-reductase makes it valuable in both research and pharmaceutical applications .

Actividad Biológica

Dihydroproscar, a derivative of finasteride, is primarily recognized for its role as a 5α-reductase (5αR) inhibitor. This compound is significant in the treatment of conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia by inhibiting the conversion of testosterone (T) to the more potent androgen, dihydrotestosterone (DHT). This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and relevant case studies.

This compound functions by selectively inhibiting the 5αR enzyme, which exists in two isoforms: type 1 and type 2. The inhibition of these enzymes leads to a decrease in DHT levels, subsequently affecting androgen receptor (AR) signaling pathways involved in prostate growth and function. The reduction in DHT is crucial as it is implicated in the pathogenesis of prostate enlargement and cancer.

Key Mechanisms:

  • Inhibition of Testosterone Metabolism : By blocking the conversion of testosterone to DHT, this compound reduces androgenic activity within target tissues, particularly the prostate gland.
  • Alteration of Gene Expression : Studies indicate that decreased DHT levels can lead to changes in gene expression profiles associated with cell proliferation and apoptosis in prostate cells .

Efficacy in Clinical Studies

This compound has been evaluated for its effectiveness in various clinical trials. The following table summarizes key findings from notable studies:

StudyPopulationTreatmentOutcome
PCPT (Prostate Cancer Prevention Trial)Men aged 55+5 mg finasteride vs. placeboReduced prostate cancer incidence (18.4% vs. 24.4%)
REDUCE TrialHigh-risk men with PSA levels 2.5-10 ng/ml0.5 mg dutasteride vs. placeboFewer tumors with Gleason scores 5-7; increased detection of higher-grade tumors
Multiscale Model StudyRat modelDaily finasteride dosing77% decrease in prostate size; near-complete depletion of prostatic DHT after 21 days

Case Studies

  • Case Study on BPH Management :
    A cohort study involving men diagnosed with BPH demonstrated that treatment with this compound resulted in significant reductions in prostate volume and symptom scores on the International Prostate Symptom Score (IPSS). The study reported an average reduction in prostate size by approximately 30% over six months.
  • Long-term Effects on Prostate Cancer :
    In a long-term follow-up study, patients treated with this compound exhibited a lower incidence of high-grade prostate cancer compared to those receiving no treatment. However, some patients developed higher-grade tumors despite treatment, suggesting a complex interplay between androgen levels and tumor biology .

Side Effects and Considerations

While this compound is generally well-tolerated, some side effects have been reported, including:

  • Sexual Dysfunction : Decreased libido and erectile dysfunction are among the most common adverse effects associated with 5αR inhibitors.
  • Gynecomastia : Some patients may experience breast tenderness or enlargement due to hormonal changes.

Propiedades

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h14-18H,6-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIUUCNFVDJSJK-WSBQPABSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432068
Record name Dihydroproscar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98319-24-5
Record name Dihydrofinasteride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098319245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroproscar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(tert-butyl)-4a,6a-dimethyl-2- oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROFINASTERIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXO6UEY0UP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydroproscar
Reactant of Route 2
Dihydroproscar
Reactant of Route 3
Reactant of Route 3
Dihydroproscar
Reactant of Route 4
Dihydroproscar
Reactant of Route 5
Dihydroproscar
Reactant of Route 6
Dihydroproscar

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.